3-(Methoxycarbonyl)cyclohexanecarboxylic acid

Polymer Chemistry Plasticizer Synthesis Regioisomer Comparison

Sourcing the correct 1,3-cyclohexane regioisomer is critical-substituting with 1,4- or 1,2-isomers alters molecular geometry and causes synthetic failure. This compound delivers the precise 1,3-substitution pattern with orthogonal carboxylic acid and methyl ester functionalities. • Diastereomeric mixture (cis/trans): cost-effective vs. enantiopure forms for early-stage development and chiral resolution screening • Bifunctional scaffold enables sequential derivatization for complex API and agrochemical architectures • Readily available in multi-gram quantities with consistent 97% purity across major global suppliers

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 25090-39-5
Cat. No. B1267311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)cyclohexanecarboxylic acid
CAS25090-39-5
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC(C1)C(=O)O
InChIInChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
InChIKeyPODOUIALODEQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview


3-(Methoxycarbonyl)cyclohexanecarboxylic acid (CAS 25090-39-5, MF: C9H14O4, MW: 186.21) is a 1,3-disubstituted cyclohexane derivative featuring a free carboxylic acid and a methyl ester group. Its utility as a bifunctional, alicyclic building block and chiral intermediate in the synthesis of pharmaceuticals and agrochemicals is well-documented in primary patents [1]. The compound's specific 1,3-substitution pattern imparts a unique stereochemical and physicochemical profile, distinct from its 1,4- and 1,2-substituted isomers, which is critical for its role in creating specific molecular geometries in active pharmaceutical ingredients (APIs) [2].

Bifunctional alicyclic building block (free acid and methyl ester)
1,3-Disubstituted cyclohexane scaffold for API and agrochemical synthesis
Cis/trans diastereomeric mixture for non-stereoselective synthetic routes

Why Generic Substitution Fails


Substitution with a generic cyclohexane diester or a different regioisomer is not chemically equivalent and will likely lead to synthetic failure or altered material properties. The specific 1,3-substitution pattern on the cyclohexane ring confers a distinct spatial orientation of its two functional groups (carboxylic acid and methyl ester) [1]. This geometry is essential for downstream reactions where molecular shape dictates reactivity, such as in the formation of specific chiral centers or the creation of polymers with tailored flexibility and durability [1]. Furthermore, the compound's identity as a mixture of diastereomers (cis/trans) offers a different synthetic and chiral resolution profile compared to the pure enantiomeric forms (e.g., CAS 227783-07-5), which are used for different applications and have different price points and availability .

1,4- or 1,2-regioisomers may alter molecular geometry and reactivity profile, limiting direct replacement
Enantiopure forms (e.g., CAS 227783-07-5) may not reproduce the same cost and application profile
Generic cyclohexane diesters lack the required 1,3-substitution and bifunctional character

Quantitative Differentiation Evidence


1,3- vs. 1,4-Regioisomer Performance in Polymers

The 1,3-substitution pattern of 3-(methoxycarbonyl)cyclohexanecarboxylic acid is a key differentiator from its 1,4-disubstituted analog (e.g., CAS 32529-79-6). This structural difference is not trivial; it directly influences the physical properties of derived materials. Patents describing the use of cyclohexane-1,3- and 1,4-dicarboxylic acid esters as plasticizers highlight the need for specific regioisomers to achieve desired flexibility and durability in synthetic materials [1]. While both are used as plasticizers, the 1,3-isomer provides a different spatial arrangement that can lead to distinct polymer chain interactions compared to the more linear 1,4-isomer, offering a unique performance profile for specialized applications [1].

1,3- vs 1,4-Regioisomer
Class-level
Qualitative difference in material properties (flexibility, durability) as per patent literature
Regioisomer choice may alter polymer performance
Class-level inference from plasticizer patents
Polymer Chemistry Plasticizer Synthesis Regioisomer Comparison

Cis/Trans Mixture vs. Enantiopure Building Blocks

The compound (CAS 25090-39-5) is commercially offered as a mixture of cis and trans diastereomers, often specified as (+-)-cis-cyclohexane-1,3-dicarboxylic acid monomethyl ester . This is a critical differentiator from enantiopure forms like (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester (CAS 227783-07-5), which is used as a chiral precursor for non-naturally occurring amino acids . The diastereomeric mixture serves as a versatile, cost-effective starting point for non-stereoselective syntheses or as a substrate for subsequent chiral resolution, whereas the enantiopure form is reserved for applications requiring absolute stereocontrol. The procurement of CAS 25090-39-5 ensures the specific stereochemical profile needed for these distinct synthetic pathways.

Cis/Trans Mixture vs Enantiopure
Cross-study
Diastereomeric mixture for general synthesis; enantiopure form for chiral amino acid synthesis
Stereochemical profile dictates synthetic application
Cross-study comparable; application context varies
Chiral Synthesis Medicinal Chemistry Stereoisomer Comparison

Commercial Purity and Quality Benchmarking

Procurement decisions are driven by verifiable quality. This compound is consistently offered at high purity levels (97% or 98%) by reputable vendors, accompanied by batch-specific quality control documentation . A key differentiator is the provision of comprehensive analytical data, including NMR, HPLC, and GC reports, which are critical for ensuring reproducibility in research and industrial processes . The availability of such detailed characterization data reduces the risk associated with using an alternative supplier where such rigorous quality assurance may not be standard, thereby de-risking the procurement process and ensuring consistent experimental outcomes.

Commercial Purity Benchmark
Supporting evidence
Purity: 97% (with NMR, HPLC, GC) to 98% depending on vendor
Verifiable purity supports synthesis reproducibility
Batch-specific QC documentation available
Chemical Procurement Quality Control Purity Comparison

Key Research and Industrial Applications


API Intermediate with 1,3-Cyclohexane Scaffold

As documented in patents for the preparation of cyclohexanecarboxylic acid derivatives, this compound is a crucial intermediate in the synthesis of pharmaceutically active compounds [1]. Its specific 1,3-substitution pattern is essential for constructing the precise molecular architecture required for drug candidates, and substitution with a 1,4- or 1,2-regioisomer would yield an entirely different chemical scaffold, likely leading to a loss of biological activity.

Specialty Polymer and Plasticizer Development

Patents explicitly covering selected cyclohexane-1,3- and 1,4-dicarboxylic acid esters confirm the use of this compound class as plasticizers in synthetic materials [2]. The unique geometry of the 1,3-substituted cyclohexane ring imparts different flexibility and durability characteristics to polymers compared to its 1,4-counterpart, making it a valuable tool for fine-tuning material properties in specialized industrial applications [2].

Cost-Effective Bifunctional Building Block

Procuring the diastereomeric mixture (CAS 25090-39-5) provides a cost-effective and versatile building block for a wide range of organic transformations that do not require absolute stereocontrol . This is in contrast to sourcing its enantiopure form (e.g., CAS 227783-07-5), which is significantly more expensive and reserved for enantioselective syntheses. This compound is ideal for early-stage exploratory chemistry and process development where budget efficiency is paramount .

Chiral Resolution and Desymmetrization Research

The availability of this compound as a cis/trans diastereomeric mixture makes it an excellent substrate for developing and optimizing chiral resolution techniques or enzymatic desymmetrization processes [3]. Researchers can use it to screen conditions for separating or enriching specific stereoisomers, leveraging its established chemistry as a precursor to valuable chiral intermediates [3].

Application
Selection Property
Validation Focus
API intermediate synthesis
1,3-Disubstitution pattern
Regioisomer identity confirmation
Polymer plasticizer development
Regioisomer-specific geometry
Material property screening
Non-stereoselective synthesis
Diastereomeric mixture profile
Cost vs. purity benchmarking
Chiral resolution/desymmetrization research
Cis/trans mixture as substrate
Enzymatic or chemical resolution screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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